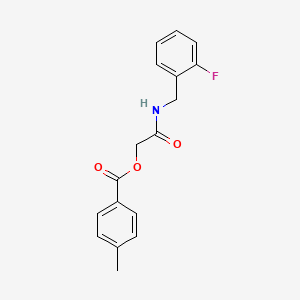

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate

Description

Propriétés

IUPAC Name |

[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 4-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO3/c1-12-6-8-13(9-7-12)17(21)22-11-16(20)19-10-14-4-2-3-5-15(14)18/h2-9H,10-11H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFWYMOYVHJXGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate typically involves the reaction of 2-fluorobenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Applications De Recherche Scientifique

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity to these targets, while the amino and ester groups facilitate the formation of hydrogen bonds and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Halogen-Substituted Analogs

2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate () :

Replacing fluorine with chlorine alters electronic and steric properties. Chlorine’s larger atomic radius and lower electronegativity reduce dipole interactions compared to fluorine. Crystallographic data () shows a planar benzoate group, with packing influenced by Cl···O interactions. The chloro analog’s melting point is unreported but expected to be higher than fluorine analogs due to stronger van der Waals forces .2-(4-Fluorophenyl)-2-oxoethyl 2-methoxy-benzoate () :

This compound substitutes the 4-methylbenzoate with a 2-methoxy group, introducing electron-donating effects. Methoxy enhances solubility in polar solvents but reduces metabolic stability compared to methyl. The fluorine at the 4-position on the phenyl ring may stabilize the ester linkage via resonance effects .

Amino and Amide Derivatives

- 4-amino-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide (): Replacing the benzoate ester with a benzamide group converts the compound into a primary amide. The 2-fluorophenyl group retains its role in enhancing bioavailability .

Methoxy-Substituted Analogs ():

Derivatives like 2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate (Ph2) exhibit methoxy groups on the phenethylamine chain. Ph2’s melting point (93–95°C) is lower than non-hydroxylated analogs, reflecting disrupted crystal packing .

Physicochemical Properties

<sup>*</sup>LogP estimated via computational tools (e.g., ChemDraw).

Activité Biologique

2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate is a synthetic organic compound with a unique structure that includes a fluorobenzyl group, an amino group, and an ester functionality. Its potential biological activities make it a candidate for various pharmacological applications, particularly in the field of medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the fluorine atom is expected to enhance lipophilicity and influence biological interactions, which may be crucial for its activity against specific molecular targets.

Preliminary studies suggest that this compound may act as an inhibitor of specific kinases, which are pivotal in various signaling pathways. This inhibition could have therapeutic implications in treating diseases characterized by dysregulated kinase activity, such as cancer and inflammatory disorders. The mechanism involves interactions with molecular targets, where the fluorobenzyl group enhances binding affinity, while the amino and ester groups facilitate the formation of hydrogen bonds and other interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity. Its potential applications include:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which may lead to modulation of metabolic processes.

- Kinase Inhibition : As a potential kinase inhibitor, it could be relevant in the development of treatments for cancers and inflammatory diseases.

- Biochemical Probes : It may serve as a tool compound in biochemical research to elucidate signaling pathways involving specific kinases.

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Ethyl 4-(aminomethyl)benzoate | Contains an amino group and benzoate structure | Simpler structure without fluorine |

| 4-Methylbenzylamine | Basic amine structure without ester functionality | Lacks ester and oxoethyl groups |

| N-(4-Methylbenzoyl)glycine | Contains a benzoyl group but no fluorine | Features a glycine moiety instead of fluorobenzyl |

| Benzamide derivatives | Amides derived from benzoic acid | Varying substituents lead to different activities |

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to these similar compounds.

Q & A

Q. What are the optimal synthetic routes for 2-((2-Fluorobenzyl)amino)-2-oxoethyl 4-methylbenzoate, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves coupling 2-fluorobenzylamine with a 4-methylbenzoate-derived oxoacetyl intermediate. Key steps include:

- Amide bond formation : Use coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane under nitrogen to minimize hydrolysis .

- Solvent optimization : Polar aprotic solvents (e.g., acetonitrile) improve reaction homogeneity.

- Temperature control : Maintain 0–5°C during exothermic steps to reduce side reactions.

- Yield enhancement : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via NMR (δ 7.2–8.1 ppm for aromatic protons) and FT-IR (amide C=O stretch at ~1650 cm⁻¹) .

Q. How can the purity of this compound be assessed, and what analytical techniques are recommended?

Methodological Answer: Purity assessment requires a multi-technique approach:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/water (70:30), flow rate = 1 mL/min. Compare retention times to standards .

- NMR spectroscopy : Analyze and spectra in CDCl₃ for characteristic shifts (e.g., methylbenzoate ester at δ 2.4 ppm for CH₃) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ (expected m/z ~342).

- Melting point : Determine using a capillary apparatus (expected range: 400–440 K based on analogs) .

Advanced Research Questions

Q. What challenges arise in the crystallographic characterization of this compound, and how can SHELX programs be employed to resolve them?

Methodological Answer: Challenges include poor crystal growth due to flexible amide bonds and fluorine’s high electron density distorting X-ray diffraction. Solutions:

- Crystal growth : Use slow evaporation in acetonitrile or acetonitrile/ethyl acetate (1:1 v/v) at 4°C .

- Data collection : Collect high-resolution (<1.0 Å) data at synchrotron facilities to resolve fluorine positional disorder.

- Refinement : Use SHELXL for anisotropic displacement parameters and TWIN/BASF commands to address twinning. Validate with Rint < 0.05 and GooF ≈ 1.0 .

Q. How do structural modifications to the fluorobenzyl or methylbenzoate moieties influence the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies can be conducted as follows:

- Fluorine substitution : Replace 2-fluorobenzyl with 4-fluorobenzyl or chlorobenzyl to assess halogen effects on lipophilicity (logP) and target binding .

- Ester modifications : Replace methylbenzoate with methoxy or nitro derivatives to study electronic effects.

- Bioassays : Test analogs in enzyme inhibition (e.g., tyrosinase IC₅₀ via spectrophotometry ) or antimicrobial assays (MIC against S. aureus ).

- Computational modeling : Perform docking studies (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound, and how should these assays be designed?

Methodological Answer:

- Glucose uptake : Use 3T3-L1 adipocytes with 2-NBDG as a fluorescent glucose tracer. Include metformin as a positive control and measure uptake at 10–100 μM concentrations .

- Anticancer activity : Screen against MCF-7 (breast cancer) and A549 (lung cancer) cells via MTT assay. Calculate IC₅₀ values after 48-hour exposure .

- Enzyme inhibition : Test α-glucosidase inhibition using p-nitrophenyl-α-D-glucopyranoside. Monitor absorbance at 405 nm and compare to acarbose .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer: Contradictions often arise from assay variability or impurity differences. Mitigation strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.